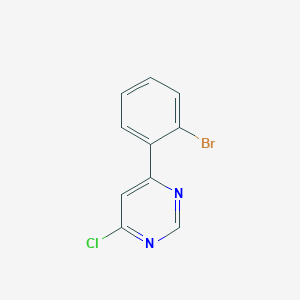

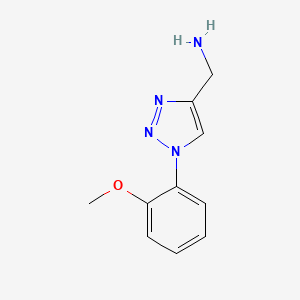

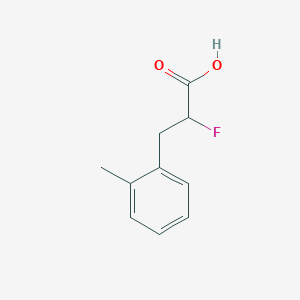

![molecular formula C8H8N4 B1471819 1-エチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリル CAS No. 1368362-13-3](/img/structure/B1471819.png)

1-エチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリル

説明

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

選択的官能基化

1H-イミダゾ[1,2-b]ピラゾール骨格は、Br/Mg交換、およびTMP塩基(TMP = 2,2,6,6-テトラメチルピペリジル)による位置選択的マグネシウム化および亜鉛化、それに続く種々の求電子剤による捕捉反応を用いて選択的に官能基化することができます . この選択的官能基化法は、インドリル系薬剤であるプルバンセリンのイソスターの合成に用いられています .

プッシュプル色素の前駆体

1H-イミダゾ[1,2-b]ピラゾール骨格は、プロ芳香族(1,3-ジヒドロ-2-イミダゾール-2-イリデン)マロノニトリルコアを有するプッシュプル色素の前駆体としても役立ちます . これは、色素合成および色化学分野におけるその可能性を示しています。

水性媒体における溶解性の向上

インドール環を1H-イミダゾ[1,2-b]ピラゾールに置換すると、水性媒体における溶解性が大幅に向上します . この特性は、生物学的利用能が向上した薬剤の開発に利用できます。

複雑な複素環構造の合成

関連する化合物であるエチル2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキシレートは、縮合ピラゾールの合成のための薗頭-萩原型クロスカップリング反応における前駆体として用いられています. これは、1-エチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリルが複雑な複素環構造を構築する可能性を示しています。

医薬品用途

イミダゾールは、医薬品、農薬、および材料科学用途における重要な構造単位です . 1,3-ジアゾールの誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、駆虫、抗真菌および潰瘍形成などのさまざまな生物活性を示します .

作用機序

Target of Action

Compounds containing the imidazole moiety have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole-containing compounds interact with their targets through a donor-acceptor interaction, which is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .

Biochemical Pathways

Imidazole derivatives have been reported to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

生化学分析

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition of α-glucosidase can lead to a reduction in glucose absorption, making this compound a potential candidate for managing diabetes. Additionally, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can affect gene expression and cellular processes .

Cellular Effects

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can induce apoptosis in cancer cells, making it a potential anticancer agent . Furthermore, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, either inhibiting or activating their function . For instance, its inhibition of α-glucosidase is achieved through competitive binding at the enzyme’s active site . Additionally, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s impact on cell cultures can be monitored over extended periods.

Dosage Effects in Animal Models

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . This localization can affect the compound’s activity and function, as well as its accumulation in specific tissues.

Subcellular Localization

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZBBMRKVNULJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

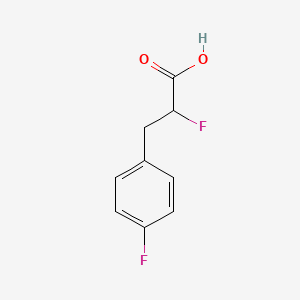

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)

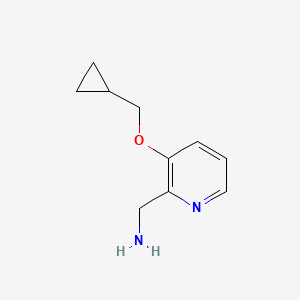

![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)

![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)